molecular formula C10H23ClSi B1598235 Chlorodimethyl(2,4,4-trimethylpentyl)silane CAS No. 79957-95-2

Chlorodimethyl(2,4,4-trimethylpentyl)silane

Cat. No. B1598235
CAS RN: 79957-95-2
M. Wt: 206.83 g/mol
InChI Key: XYMJSYGBKPQLCS-UHFFFAOYSA-N
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Description

Chlorodimethyl(2,4,4-trimethylpentyl)silane is a chemical compound with the molecular formula C10H23ClSi . It is primarily used for research and development purposes .


Molecular Structure Analysis

The Chlorodimethyl(2,4,4-trimethylpentyl)silane molecule contains a total of 34 bonds. There are 11 non-H bonds and 4 rotatable bonds . The molecular weight of this compound is 206.83 g/mol .


Physical And Chemical Properties Analysis

Chlorodimethyl(2,4,4-trimethylpentyl)silane has a molecular weight of 206.83 g/mol . It has 0 hydrogen bond donor count, 0 hydrogen bond acceptor count, and 4 rotatable bonds . The exact mass and monoisotopic mass of the compound are 206.1257550 g/mol . The topological polar surface area is 0 Ų, and it has a complexity of 135 .

Scientific Research Applications

Synthesis of Carboxamides

A novel method for synthesizing carboxamides employs tetrakis(pyridin-2-yloxy)silane as a mild dehydrating agent. This reagent is effectively used in forming various carboxamides from the corresponding carboxylic acids and amines, involving secondary or tertiary alkyl substituted ones in good to high yields without basic promoters. This innovation opens new pathways in the synthesis of carboxamides, highlighting the utility of silane compounds in organic synthesis (Tozawa, Yamane, & Mukaiyama, 2005).

Electrolyte Solvents for Li-ion Batteries

Novel silane compounds have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules dissolve most lithium salts, including LiBOB, LiPF6, LiBF4, and lithium trifluoromethylsulfonimide. Their application demonstrates excellent cyclability and long calendar life, suggesting significant potential for use in lithium-ion batteries (Amine et al., 2006).

High-Temperature Proton Exchange Membranes

Two silane compounds were used as covalent crosslinkers to fabricate high-temperature proton exchange membranes based on polybenzimidazole (PBI). These membranes show superior acid doping level, high conductivity, and excellent mechanical strength, demonstrating their technical feasibility for use as high-temperature proton exchange membranes (Yang et al., 2017).

Protection of Silicon in Synthesis

The use of the 2,4,6-trimethoxyphenyl unit as a unique protecting group for silicon in synthesis has been explored. This approach demonstrates the selectivity of cleavage and the silylation potential under mild conditions, offering valuable insights into silicon chemistry and its applications in various synthetic strategies (Popp et al., 2007).

Mechanism of Action

The mechanism of action for Chlorodimethyl(2,4,4-trimethylpentyl)silane is not available as it is primarily used for research and development purposes .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

chloro-dimethyl-(2,4,4-trimethylpentyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23ClSi/c1-9(7-10(2,3)4)8-12(5,6)11/h9H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMJSYGBKPQLCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C)C[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701000860
Record name Chloro(dimethyl)(2,4,4-trimethylpentyl)silane
Source EPA DSSTox
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Molecular Weight

206.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorodimethyl(2,4,4-trimethylpentyl)silane

CAS RN

79957-95-2
Record name Chlorodimethyl(2,4,4-trimethylpentyl)silane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorodimethyl(2,4,4-trimethylpentyl)silane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloro(dimethyl)(2,4,4-trimethylpentyl)silane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorodimethyl(2,4,4-trimethylpentyl)silane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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